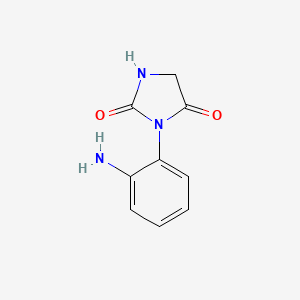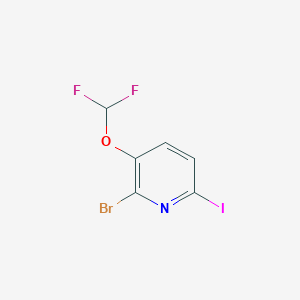
2-Bromo-3-difluoromethoxy-6-iodopyridine
Vue d'ensemble
Description
“2-Bromo-3-difluoromethoxy-6-iodopyridine” is a chemical compound with the molecular formula C6H3BrF2INO . It is used in various chemical reactions and has several synonyms, including “2-bromo-3-(difluoromethoxy)-6-iodopyridine” and "Pyridine, 2-bromo-3-(difluoromethoxy)-6-iodo-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with bromo, difluoromethoxy, and iodo groups . The exact mass of the molecule is 348.84108 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 349.901 . It has a topological polar surface area of 22.1, a complexity of 152, and a covalently-bonded unit count of 1 . It also has 4 hydrogen bond acceptors and 2 rotatable bonds .Applications De Recherche Scientifique
Synthesis and Functionalization
2-Bromo-3-difluoromethoxy-6-iodopyridine and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures. For instance, halopyridines such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine are utilized in the production of pentasubstituted pyridines, which are essential in medicinal chemistry for creating compounds with desired functionalities (Wu, Porter, Frennesson, & Saulnier, 2022). These functionalities enable further chemical manipulations, making these compounds versatile building blocks in synthetic organic chemistry.
Chemical Transformations
Compounds similar to this compound are used in various chemical transformations. For example, the study of 4-bromo-2,3,5-trichloro-6-iodopyridine in Sonogashira reactions led to the efficient synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019). This demonstrates the potential of halopyridines in facilitating the synthesis of complex organic molecules, which can have various applications in material science and pharmaceuticals.
Fluorescence and Spectroscopy
Some derivatives of halopyridines exhibit interesting UV/Vis and emission properties. Selected pentaalkynylated pyridines, similar to this compound, have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science (Rivera et al., 2019).
Catalytic Applications
In another study, halopyridines served as substrates in palladium-catalyzed aminocarbonylation reactions. The process yielded N-substituted nicotinamides and other biologically important compounds, showcasing the role of halopyridines in catalytic applications (Takács, Jakab, Petz, & Kollár, 2007). This indicates the importance of halopyridines in facilitating key steps in organic synthesis, especially in the creation of compounds with potential therapeutic properties.
Structural and Crystallographic Studies
Halopyridines are also involved in structural and crystallographic studies. For example, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide yielded 3-amino-5-bromo-2-iodopyridine, with its crystal structure providing insights into molecular interactions and bonding patterns (Bunker, Sach, Nukui, Rheingold, & Yanovsky, 2008). Such studies are crucial in the field of crystallography and material science, where understanding molecular structures is key to developing new materials and drugs.
Propriétés
IUPAC Name |
2-bromo-3-(difluoromethoxy)-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVIJRMPYIMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)
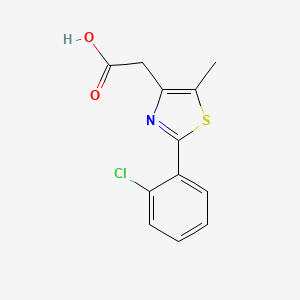

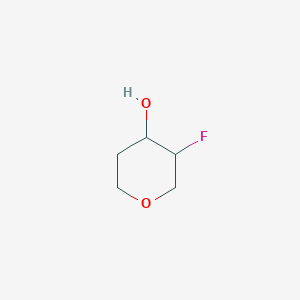
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)

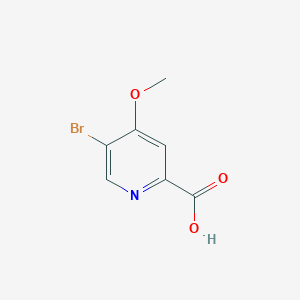



![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
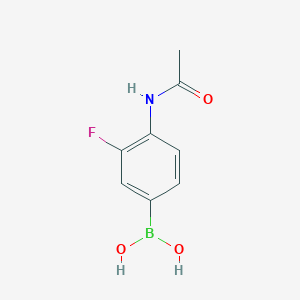
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
